2-(Phenylsulfonyl)pyridine

Catalog No.
S1891756
CAS No.
24244-60-8
M.F
C11H9NO2S
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylsulfonyl)pyridine

CAS Number

24244-60-8

Product Name

2-(Phenylsulfonyl)pyridine

IUPAC Name

2-(benzenesulfonyl)pyridine

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H

InChI Key

MPTVNPMFAZVTJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2

Synthesis of 2-(Phenylsulfonyl)pyridine

There is limited research specifically on the applications of 2-(Phenylsulfonyl)pyridine itself in scientific research. However, research does exist on methods for synthesizing this molecule. One study describes an efficient synthesis of 2-(Phenylsulfonyl)pyridine using ultrasonic irradiation. This method utilizes sodium benzenesulfonate and pentafluoropyridine as starting materials to achieve a high yield (90%) in a short reaction time (8 minutes) at 0°C [].

2-(Phenylsulfonyl)pyridine has the chemical formula C₁₁H₉NO₂S and a molecular weight of approximately 225.26 g/mol. The structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, bonded to a phenylsulfonyl group (–SO₂Ph). This sulfonyl group enhances the compound's reactivity and solubility, making it suitable for various chemical transformations and applications in synthesis .

  • Nucleophilic Substitution: The sulfonyl group can react with nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic attack by sodium ethoxide can yield modified C-3 derivatives .
  • C-H Activation: The compound can undergo palladium-catalyzed C–H activation reactions, allowing for selective functionalization at the ortho position of the pyridine ring .
  • Electrophilic Aromatic Substitution: The presence of the sulfonyl group can direct electrophiles to specific positions on the aromatic ring, facilitating further functionalization .

Several synthetic approaches have been developed for the preparation of 2-(phenylsulfonyl)pyridine:

  • Direct Sulfonation: Pyridine can be sulfonated using phenylsulfonic acid or related reagents under appropriate conditions.
  • Palladium-Catalyzed Reactions: Recent methodologies involve palladium-catalyzed reactions that allow for the introduction of the phenylsulfonyl group onto substituted pyridines efficiently .
  • Ring Cleavage Methodology: A novel approach reported involves ring cleavage reactions that facilitate the introduction of various functional groups into the pyridine scaffold, including sulfonyl groups .

2-(Phenylsulfonyl)pyridine serves multiple roles:

  • Pharmaceutical Intermediates: It is often used as a precursor in the synthesis of bioactive molecules and pharmaceuticals due to its reactive functional groups.
  • Materials Science: The compound can be utilized in developing new materials with specific electronic or optical properties.
  • Catalysis: Its unique structure allows it to act as a catalyst or catalyst support in various

Interaction studies involving 2-(phenylsulfonyl)pyridine focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding how this compound may function in biological systems or contribute to synthetic pathways. Investigations into its interactions with enzymes or receptors could reveal potential therapeutic uses or highlight its role as a building block in complex organic synthesis.

Similar Compounds

Several compounds share structural similarities with 2-(phenylsulfonyl)pyridine, each exhibiting unique properties:

Compound NameStructureNotable Properties
2-(Methylsulfonyl)pyridineC₇H₉NO₂SUsed as a reagent in organic synthesis
3-(Phenylsulfonyl)pyridineC₁₁H₉NO₂SExhibits different reactivity patterns
4-(Phenylsulfonyl)pyridineC₁₁H₉NO₂SPotential applications in drug design

These compounds highlight how variations in substitution patterns on the pyridine ring can lead to different chemical behaviors and applications.

The synthesis of 2-(phenylsulfonyl)pyridine represents a significant challenge in heterocyclic chemistry due to the electronic properties of the pyridine ring. Several distinct strategies have been developed to achieve regioselective sulfonylation at the 2-position of pyridine derivatives.

Direct Sulfonylation Approaches

The most straightforward approach involves the direct reaction of pyridine with benzenesulfonyl chloride under basic conditions [1]. This method typically requires activation of the pyridine ring to overcome its inherent electron-deficiency. The reaction proceeds through formation of a sulfonylpyridinium intermediate, followed by nucleophilic attack and subsequent hydrolysis [1]. The stoichiometry of this process involves the formation of a sulfonylpyridinium salt which undergoes hydrolysis to yield the desired sulfonylated product and regenerate the pyridine [1].

Nucleophilic Catalysis Mechanisms

Recent investigations have revealed that pyridine derivatives can catalyze the hydrolysis of benzenesulfonyl chloride through a nucleophilic catalysis mechanism [1]. This process involves the formation of a sulfonylpyridinium intermediate which is subsequently hydrolyzed, yielding sulfonic acid and regenerating the pyridine [1]. The rate constants for this transformation have been measured for pyridine and nine 3- and 4-substituted pyridines, revealing that the reaction kinetics are closely related to the pKa values of the pyridines [1].

Electrochemical Sulfonylation Methods

A complementary electrochemical methodology has been developed for meta-selective sulfonylation of pyridines using diverse nucleophilic sulfinates [2] [3]. This approach employs a redox-neutral dearomatization-rearomatization strategy through a tandem dearomative cycloaddition/hydrogen-evolution electrooxidative carbon-hydrogen sulfonation sequence [2]. The process utilizes oxazino-pyridine intermediates and acid-promoted rearomatization to achieve the desired sulfonylation [2].

The electrochemical conditions involve the use of sodium benzenesulfinate as a nucleophile under electrochemical conditions in an undivided cell equipped with graphite felt anode and platinum plate cathode [2]. The optimal conditions include a mixed solvent system of methanol and cyclopentyl methyl ether in a 3:1 volume ratio, with electrolysis at constant current of 5 milliamperes for 1.5 hours at room temperature [2].

Base-Mediated Sulfonylation

A novel base-mediated approach has been developed for direct, C4-selective sulfonylation of pyridine [4]. This protocol involves preactivation of pyridine with triflic anhydride, followed by base-mediated addition of nucleophilic sulfinic acid salts such as sodium para-toluenesulfinate [4]. The method utilizes chloroform as solvent and N-methylpiperidine as base, achieving high regioselectivities for sulfonylation at the C4 position [4].

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

The optimization of reaction conditions for 2-(phenylsulfonyl)pyridine synthesis requires careful consideration of multiple parameters including temperature, solvent selection, catalyst choice, and reagent stoichiometry.

Temperature Effects

Temperature optimization studies have demonstrated that increasing temperature can enhance reaction rates but may also lead to side reactions and decreased selectivity [5]. For the synthesis of picolyl sulfones from 4-alkylpyridines, optimal conditions involve reactions at 0°C to room temperature, with reaction times ranging from 1.5 to 16 hours depending on the specific substrate and catalyst system [6].

The kinetic parameters for benzenesulfonyl chloride reactions with pyridines have been systematically studied, revealing that rate constants and activation parameters vary significantly with temperature [1]. The activation enthalpy and entropy effects show irregular patterns depending on the substituents present on the pyridine ring [1].

Solvent Optimization

Solvent selection plays a crucial role in determining reaction efficiency and selectivity. For electrochemical sulfonylation, the most effective solvent system consists of methanol and cyclopentyl methyl ether in a 3:1 volume ratio [2]. This mixed solvent system serves dual purposes: improving the solubility of sulfinate salts and functioning as a proton shuttle, supported by the detection of molecular hydrogen through headspace gas chromatography analysis [2].

In traditional sulfonylation reactions, dichloromethane has been identified as the optimal solvent for many transformations [7] [8]. Comparative studies have shown that dichloromethane provides superior yields compared to other solvents including dimethylformamide, N-methyl-2-pyrrolidinone, dioxane, and tetrahydrofuran [7].

Catalyst Systems

The choice of catalyst significantly impacts both reaction rate and selectivity. For 4-dimethylaminopyridine-catalyzed monosulfonylation reactions, optimal conditions involve the use of 1 mol% 4-dimethylaminopyridine as catalyst [7]. This represents a significant improvement over traditional methods that require pyridine as both base and solvent [7].

The following table summarizes optimized reaction conditions for various sulfonylation strategies:

MethodCatalystSolventTemperatureTimeYield
Direct sulfonylation4-dimethylaminopyridine (1 mol%)Dichloromethane0°C to RT1-18 hours89-98%
ElectrochemicalTetrabutylammonium tetrafluoroborateMethanol/CPME (3:1)Room temperature1.5 hours73%
Base-mediatedN-methylpiperidineChloroformRoom temperatureVariable70-85%

Reagent Stoichiometry

Optimization of reagent ratios is critical for achieving high yields and minimizing side reactions. For the synthesis of picolyl sulfones, optimal conditions require 2.5 equivalents of sulfonyl chloride, 3.5 equivalents of triethylamine, and 10 mol% 4-dimethylaminopyridine [6]. Reducing the amount of sulfonyl chloride to 1.5 equivalents results in markedly decreased yields [6].

Studies on the sulfonylation of meso-1,3-diols have shown that two distinct reaction conditions can provide consistently good yields: Condition A uses a biphasic system of saturated sodium bicarbonate (aqueous)/dichloromethane (1:2 volume/volume) to produce monosulfonate products in 76% yield with 97.0:3.0 enantiomeric ratio [8]. Condition B employs 2,6-lutidine in dichloromethane to give products in 66% yield with 95.0:5.0 enantiomeric ratio [8].

Alternative Routes via Cross-Coupling and Functional Group Interconversion

Cross-coupling methodologies and functional group interconversion strategies provide valuable alternatives to direct sulfonylation approaches for accessing 2-(phenylsulfonyl)pyridine derivatives.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful approach for constructing carbon-sulfur bonds in pyridine systems [9] [10]. Pyridine sulfinates have emerged as versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides [9]. This methodology addresses the limitations of traditional Suzuki-Miyaura cross-coupling reactions, which often fail when applied to pyridine structures due to difficulties in preparing stable pyridine-2-boronates [9].

The use of pyridine-2-sulfinates as coupling partners has proven particularly effective, as these compounds demonstrate superior stability and efficiency compared to their boronate counterparts [9]. The reaction scope encompasses 2-, 3-, and 4-substituted pyridine variants, all of which function as efficient coupling partners [9].

Copper-Catalyzed Synthesis

Copper-catalyzed methodologies have been developed for the synthesis of masked heteroaryl sulfinates under mild, base-free conditions [11]. This approach utilizes substoichiometric copper (typically 10 mol%) in conjunction with sodium 1-methyl 3-sulfinopropanoate as the sulfonylation reagent [11]. The reaction proceeds at moderate temperatures and demonstrates good functional group tolerance [11].

The development of a tert-butyl ester variant of the sodium 1-methyl 3-sulfinopropanoate reagent has enabled the use of aryl bromide substrates in addition to aryl iodides [11]. The resulting sulfones can be unmasked and functionalized in situ to form various sulfonyl-containing functional groups including sulfones, sulfonamides, and sulfonyl halides [11].

Nickel-Catalyzed Transformations

Nickel-catalyzed regiodivergent sulfonylarylation represents an innovative approach for synthesizing complex sulfonylated pyridine derivatives [12]. This methodology enables substrate-controlled regiodivergent radical sulfonylarylation of 1,3-enynes, delivering selective construction of valuable sulfonylarylated allenes or dienes [12]. The process demonstrates wide substrate scope and acceptable functional group tolerance under unified catalytic conditions [12].

The proposed mechanism involves the generation of sulfonyl radicals through single-electron transfer processes, followed by regioselective addition to the substrate and subsequent cyclization [12]. Control experiments provide evidence supporting the involvement of sulfonyl radicals in the transformation [12].

Functional Group Interconversion Strategies

Several functional group interconversion strategies have been developed for accessing sulfonylated pyridine derivatives. The Julia-Kocienski olefination reaction provides a valuable method for converting picolyl sulfones to alkene products [13] [14]. This transformation involves the reaction of α-metalated aryl alkyl sulfones with aldehydes, followed by elimination of sulfur dioxide and aryloxide anion to form the desired alkene [13].

The reaction has been optimized to achieve high Z-selectivity using specialized sulfone substituents [15]. Pyridine-2-yl sulfones promote Z-selectivity by favoring the formation of syn-configured intermediates during the 1,2-addition step due to the electron-deficient nature of the pyridine ring [15].

Pummerer-Type Rearrangements

Pummerer rearrangements provide additional pathways for functional group interconversion in sulfonylated pyridine systems [16] [17]. The reaction proceeds through activation of sulfoxide intermediates, leading to various functionalization patterns depending on the substrate substitution and reaction conditions [17]. Interrupted Pummerer reactions have been successfully applied to pyridine derivatives, enabling the synthesis of complex heterocyclic structures [17].

Scalability and Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents unique challenges that must be addressed for the commercial viability of 2-(phenylsulfonyl)pyridine synthesis.

Process Intensification Strategies

Flow chemistry and microreactor technologies have emerged as promising approaches for addressing scalability challenges in pyridine sulfonylation [18] [19]. Continuous flow microreactors offer advantages including enhanced heat and mass transfer, improved safety profiles, and reduced environmental impact [19]. A successful implementation of continuous flow technology for pyridine N-oxidation has demonstrated the potential for over 800 hours of continuous operation with maintained catalyst activity [19].

The application of microreactor technology to sulfonation reactions has been explored using sulfur trioxide as the sulfonating agent [18]. While challenges exist in handling solid starting materials and products, the technology shows promise for reactions involving substrates with low melting points or those conducted in solution [18].

Industrial Production Methods

Industrial-scale production of pyridinesulfonyl chlorides typically employs continuous flow reactors to ensure high yield and purity . The use of microchannel reactors has been reported to enhance the efficiency of diazotization and chlorosulfonylation processes . These systems address the challenges associated with handling reactive intermediates and maintaining consistent product quality at scale .

The development of efficient and scalable synthesis procedures for pyridine sulfonamides has been achieved through short-step transformations from readily available starting materials [21]. The method involves halogen-metal exchange followed by reaction with sulfuryl chloride and subsequent amidation, providing a robust route suitable for large-scale preparation [21].

Manufacturing Challenges

Several significant challenges must be addressed for successful industrial-scale production of sulfonylated pyridine derivatives. High production costs associated with the synthesis of pyridine intermediates represent a key limitation [22]. Fluctuating raw material prices and the complex nature of production processes contribute to elevated operational costs [22].

Environmental regulations and increasing demand for eco-friendly solutions require substantial investments in compliance and sustainability measures [22]. The development of green synthetic methods, such as the environmentally friendly synthesis of 3-pyridinesulfonyl chloride, addresses these concerns by reducing environmental impact and improving process efficiency [23].

Quality Control and Purification

Industrial-scale production requires robust quality control measures and efficient purification strategies. The development of precipitation-based isolation methods has proven advantageous for certain pyridinesulfonyl chloride derivatives [24]. For 2-chloropyridine-3-sulfonyl chloride, the product precipitates from the reaction mixture in high purity and can be collected by filtration, eliminating the need for extraction-based purification [24].

The following table summarizes key industrial production parameters:

ParameterConventional MethodOptimized Industrial ProcessImprovement Factor
Reaction Time8-24 hours1-4 hours2-6x faster
Yield60-75%85-95%1.3-1.6x higher
Purity90-95%98-99%1.05-1.1x better
Solvent Usage10-20 L/kg product3-6 L/kg product2-3x reduction

Economic Considerations

The economic viability of industrial-scale production depends on optimizing multiple factors including raw material costs, energy consumption, and waste minimization. The development of catalyst recycling systems and solvent recovery processes can significantly improve the economic profile of industrial operations [25]. Studies on multicycle catalyst stability have demonstrated that solid catalysts can maintain activity over extended periods, reducing replacement costs [25].

2-(Phenylsulfonyl)pyridine exhibits exceptional selectivity for thiol nucleophiles through a well-characterized nucleophilic aromatic substitution (S~N~Ar) mechanism [1] [2] [3]. The compound demonstrates remarkable chemoselectivity, reacting exclusively with sulfhydryl groups while showing no reactivity with other amino acid residues including lysine, tyrosine, proline, or serine under physiological conditions [3]. This selectivity stems from the unique electronic properties of the pyridylsulfone system, where the electron-deficient pyridine ring facilitates nucleophilic attack specifically at the 2-position.

The mechanism proceeds through a two-step process involving initial nucleophilic addition followed by elimination of the sulfinic acid leaving group [2] . The rate-determining step involves formation of a Meisenheimer-type intermediate where the negative charge is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring [3]. This stabilization is crucial for the observed reactivity pattern, as nucleophilic attack at other positions would not benefit from similar charge stabilization.

Experimental evidence supports the formation of stable S-heteroarylated adducts with cysteine residues, confirmed through mass spectrometry studies showing the characteristic loss of methanesulfinic acid and formation of 2-pyridyl thioether products [2] . The reaction with N-acetylcysteine methylester proceeds with a second-order rate constant of approximately 4.5 × 10^-2^ M^-1^s^-1^ at pH 7.0, while glutathione reacts approximately three times slower at 1.6 × 10^-2^ M^-1^s^-1^ under identical conditions [3].
The thiol-specific mechanism is further supported by computational studies revealing significantly lower activation energies for thiol nucleophiles compared to amine-based nucleophiles [1] [2]. Density functional theory calculations indicate activation free energies of approximately 12-15 kcal/mol for thiol addition, while amine nucleophiles face prohibitively high barriers exceeding 22 kcal/mol [2]. This energetic preference ensures complete chemoselectivity for cysteine residues in biological systems.

pH-Dependent Reaction Kinetics with Nucleophiles

The reactivity of 2-(phenylsulfonyl)pyridine toward nucleophiles exhibits strong pH dependence, with reaction rates increasing approximately five-fold when pH increases from 6.5 to 7.0 [3] [5]. This pH sensitivity reflects the ionization state of thiol nucleophiles, where higher pH values favor formation of the more nucleophilic thiolate anion species.

Kinetic studies reveal that virtually all 2-sulfonylpyridine derivatives react faster at pH 7.0 compared to pH 6.5, consistent with the pK~a~ values of typical cysteine residues (approximately 8.3 for N-acetylcysteine methylester and 9.2 for glutathione) [3]. The observed rate enhancement correlates directly with the equilibrium concentration of deprotonated thiol species, as thiolate anions are significantly more nucleophilic than their protonated counterparts.

At pH values above 8.0, additional complications arise due to competing hydrolysis reactions, particularly for derivatives bearing strong electron-withdrawing substituents [3]. The 5-nitro and 5-trifluoromethyl derivatives show measurable hydrolysis to unreactive pyrimidin-2-ol byproducts under these conditions, although the competing thiol arylation typically proceeds much faster than hydrolysis.

The pH-rate profile follows the expected ionization curve for thiol nucleophiles, with the steepest rate increases occurring in the pH range of 6.5-7.5 [5] [3]. This behavior enables fine-tuning of reaction conditions for optimal selectivity and efficiency in biological applications, where physiological pH typically favors rapid and selective cysteine modification.

Substituent Effects on Sulfonyl Group Activation

Electronic substituents on the pyridine ring exert profound effects on the reactivity of 2-(phenylsulfonyl)pyridine derivatives, with electron-withdrawing groups dramatically enhancing reaction rates while electron-donating groups significantly reduce reactivity [1] [3]. This pattern follows classic expectations for nucleophilic aromatic substitution, where electron-deficient aromatic systems facilitate nucleophilic attack.

Strong electron-withdrawing substituents such as 5-carboxymethyl ester groups produce the most dramatic rate enhancements, with derivatives showing rate constants exceeding 9900 M^-1^s^-1^, representing more than 600,000-fold acceleration compared to unsubstituted analogues [3]. The 5-trifluoromethyl derivative exhibits rate constants of approximately 21 M^-1^s^-1^, demonstrating over 1000-fold enhancement relative to the parent compound [3].

Conversely, electron-donating groups such as amino substituents virtually eliminate reactivity, with derivatives showing rate constants below detectable limits under standard assay conditions [3]. This dramatic effect underscores the critical importance of electronic activation for efficient nucleophilic aromatic substitution in these systems.

Hammett plot analysis reveals positive ρ values of approximately 2.5-2.6 for both enzymatic and solution-phase reactions, strongly supporting a concerted S~N~Ar mechanism without stabilization of discrete Meisenheimer intermediates . The linear correlation between Hammett substituent constants and logarithmic rate constants provides quantitative validation of the electronic effects governing reactivity.

The position of substitution also influences reactivity patterns, with 4-position and 5-position substituents showing different degrees of electronic communication with the reaction center [1] [3]. Generally, 5-position electron-withdrawing groups provide the most effective activation, likely due to optimal resonance stabilization of the anionic intermediate without introducing significant steric hindrance.

Metal Ion Coordination and Catalytic Modulation

Metal ion coordination to 2-(phenylsulfonyl)pyridine creates opportunities for both electronic modulation of reactivity and development of catalytic systems for organic transformations [5] [6] [8]. The pyridine nitrogen serves as a coordination site for various transition metals, leading to complexes with altered electronic properties and novel reactivity patterns.

Copper(II) complexes of phenylsulfonyl pyridine derivatives demonstrate modified thiol reactivity compared to the free ligands [5]. Metal coordination typically reduces the nucleophilicity of the pyridine nitrogen while simultaneously activating the sulfonyl group through Lewis acid coordination, resulting in overall rate modulation factors ranging from 0.3× to 3.2× depending on the specific metal and coordination environment [5].

Palladium(II) complexes featuring pyridine-sulfonyl ligands have shown particular promise in cross-coupling reactions, where the sulfonyl group can serve as both a coordinating moiety and a leaving group [9] [10]. These systems demonstrate how metal coordination can template substrate organization while simultaneously activating specific bonds toward substitution or elimination processes.

Rhodium and iridium complexes with pyridylsulfone ligands exhibit unique catalytic properties in hydrogenation and C-H activation reactions [11]. The electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the metal center, often leading to enhanced activity and altered selectivity patterns compared to simple pyridine complexes.

Cobalt(III) complexes incorporating pyridine-functionalized N-heterocyclic carbene ligands with sulfonyl substituents represent a particularly sophisticated approach to catalytic design [8] [12]. These systems combine the strong σ-donation of carbene ligands with the electronic tuning provided by sulfonyl groups, resulting in highly active catalysts for alcohol olefination reactions using sulfones as coupling partners.

The coordination chemistry of 2-(phenylsulfonyl)pyridine also enables the development of bidentate and tridentate ligand systems through bridging multiple metal centers or creating chelating architectures [13] . These multinuclear complexes often exhibit cooperative effects where multiple metal centers work synergistically to activate substrates or stabilize reactive intermediates.

Iron complexes with pyridine-sulfonamide ligands demonstrate particularly interesting electronic properties, where the combination of hard nitrogen donors with softer sulfur-based coordination creates unique reactivity profiles for oxidation catalysis [13] [14]. The ability to fine-tune both the primary coordination sphere and the electronic properties through sulfonyl substitution provides a powerful platform for catalyst development.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24244-60-8

Wikipedia

2-(Phenylsulfonyl)pyridine

Dates

Last modified: 08-16-2023

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